molecular formula C8H6F3NO2S B6351428 3-(Trifluoromethylthio)-2-pyridinecarboxylic acid methyl ester, 97% CAS No. 1204234-40-1

3-(Trifluoromethylthio)-2-pyridinecarboxylic acid methyl ester, 97%

Cat. No. B6351428
CAS RN: 1204234-40-1
M. Wt: 237.20 g/mol
InChI Key: NZWGIICVWNAURG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

Trifluoromethylpyridines can be synthesized by a palladium (ii)-catalyzed reaction . Protodeboronation of pinacol boronic esters utilizing a radical approach has also been reported .


Molecular Structure Analysis

The molecular structure of trifluoromethylpyridines is characterized by the presence of a trifluoromethyl group and a pyridine moiety .


Chemical Reactions Analysis

Trifluoromethylpyridines are used as intermediates in various chemical reactions . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen .


Physical And Chemical Properties Analysis

Trifluoromethylpyridines have unique physicochemical properties due to the presence of the fluorine atom and the pyridine moiety .

Scientific Research Applications

TFMP-PCA Methyl Ester has a wide range of applications in scientific research. It has been used in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines. It has also been used in the synthesis of peptides, peptidomimetics, and other compounds with biological activity. It has also been used in the synthesis of pharmaceuticals, such as antibiotics, antivirals, and anti-cancer drugs. In addition, it has been used in the development of new materials, such as polymers and nanomaterials.

Advantages and Limitations for Lab Experiments

TFMP-PCA Methyl Ester has several advantages for use in lab experiments. It is a highly versatile reagent that can be used in a variety of synthetic reactions. It is also relatively stable and has a relatively low toxicity. However, it can be difficult to handle and can be corrosive to some materials.

Future Directions

TFMP-PCA Methyl Ester has a wide range of potential applications in scientific research. In the future, it could be used in the development of new materials, such as polymers and nanomaterials. It could also be used in the synthesis of pharmaceuticals, such as antibiotics, antivirals, and anti-cancer drugs. In addition, it could be used in the synthesis of peptides, peptidomimetics, and other compounds with biological activity. Finally, it could be used in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines.

Synthesis Methods

TFMP-PCA Methyl Ester can be synthesized from 3-trifluoromethylthiopyridine-2-carboxylic acid and methyl ester. This reaction can be performed either in a single-step process or in a two-step process. In the single-step process, the acid is reacted with methyl ester in a solvent, such as dimethylformamide (DMF), at a temperature of approximately 80°C. The reaction is then quenched with water and the product is isolated by filtration. In the two-step process, the acid is reacted with methyl ester in a solvent, such as DMF, at a temperature of approximately 80°C. The reaction is then quenched with an acid, such as hydrochloric acid, and the product is isolated by filtration.

Safety and Hazards

While specific safety data for “3-(Trifluoromethylthio)-2-pyridinecarboxylic acid methyl ester, 97%” was not found, related compounds can pose hazards. For example, 2,2,2-Trifluoroethyl methacrylate is classified as a flammable liquid and is toxic if swallowed or inhaled .

properties

IUPAC Name

methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2S/c1-14-7(13)6-5(3-2-4-12-6)15-8(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWGIICVWNAURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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